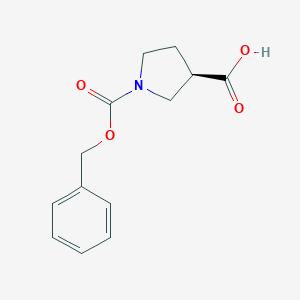

(R)-1-Cbz-pyrrolidine-3-carboxylic acid

Vue d'ensemble

Description

®-1-Cbz-pyrrolidine-3-carboxylic acid is a chiral compound that belongs to the class of pyrrolidine carboxylic acids It is characterized by the presence of a carbobenzyloxy (Cbz) protecting group attached to the nitrogen atom of the pyrrolidine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Cbz-pyrrolidine-3-carboxylic acid typically involves the following steps:

Starting Material: The synthesis begins with the commercially available ®-pyrrolidine-3-carboxylic acid.

Protection of the Amino Group: The amino group of the pyrrolidine ring is protected using a carbobenzyloxy (Cbz) group. This is achieved by reacting the starting material with benzyl chloroformate in the presence of a base such as sodium hydroxide.

Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of ®-1-Cbz-pyrrolidine-3-carboxylic acid may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Analyse Des Réactions Chimiques

Hydrolysis of the Cbz Protecting Group

The carbobenzyloxy (Cbz) group is cleaved under acidic or basic conditions to yield (R)-pyrrolidine-3-carboxylic acid.

Mechanistic Insight : Acidic conditions protonate the carbonyl oxygen, facilitating cleavage of the Cbz group. Basic hydrolysis involves nucleophilic attack by hydroxide ions on the carbonyl carbon .

Reduction of the Carboxylic Acid Group

The carboxylic acid moiety is reduced to a primary alcohol using strong reducing agents.

| Reaction Type | Reagents/Conditions | Product | Yield | References |

|---|---|---|---|---|

| LiAlH₄ Reduction | LiAlH₄, anhydrous ether, 0°C → RT | (R)-1-Cbz-pyrrolidine-3-methanol | 70–75% |

Key Note : LiAlH₄ selectively reduces the acid without affecting the Cbz group .

Substitution Reactions

The carboxylic acid undergoes nucleophilic substitution to form esters or amides.

Catalytic Role : DCC activates the carboxylic acid for nucleophilic attack by methanol or ammonia .

Decarboxylative Coupling

Visible light-mediated decarboxylation enables radical-based Michael additions.

| Reaction Type | Reagents/Conditions | Product | Yield | References |

|---|---|---|---|---|

| Photoredox Coupling | Ir[dF(CF₃)ppy]₂(dtbbpy)⁺, 2-benzylacrylic acid | γ-Amino acid derivatives | 57% |

Mechanism : Single-electron oxidation generates a carboxyl radical, which extrudes CO₂ to form an alkyl radical. This undergoes conjugate addition to electron-deficient olefins .

Asymmetric Catalysis

The compound serves as a precursor in organocatalytic enantioselective reactions.

| Reaction Type | Reagents/Conditions | Product | ee | References |

|---|---|---|---|---|

| Michael Addition | Nitroalkanes, thiourea catalyst | 5-Alkyl-pyrrolidine-3-carboxylic acids | 97% |

Application : The 3-carboxylic acid group enhances stereocontrol in asymmetric transformations .

Comparative Reactivity of Enantiomers

| Property | (R)-Isomer | (S)-Isomer |

|---|---|---|

| Hydrolysis Rate (Cbz removal) | Faster under basic conditions | Slower due to steric hindrance |

| Catalytic Efficiency | Higher enantioselectivity | Moderate activity |

Industrial and Pharmaceutical Relevance

Applications De Recherche Scientifique

Scientific Research Applications

(R)-1-Cbz-pyrrolidine-3-carboxylic acid has several key applications across various fields:

Medicinal Chemistry

The compound serves as an intermediate in the synthesis of bioactive compounds, including enzyme inhibitors and therapeutic agents. Its derivatives have been explored for their potential therapeutic effects, particularly in the development of drugs targeting specific diseases.

Enzyme Mechanism Studies

It is employed to investigate enzyme mechanisms and develop inhibitors for specific targets, such as HIV protease. The compound's ability to modulate enzyme activity makes it a valuable tool in understanding biochemical pathways.

Protein-Ligand Interactions

The compound acts as a building block for studying protein-ligand interactions, which are essential for drug design and development. Its interactions can lead to either inhibition or activation of enzymatic reactions, impacting various biochemical pathways.

Peptide Synthesis

The protected amine allows controlled coupling with other amino acids, facilitating the formation of peptide chains. This application is vital in the synthesis of peptides that can serve as drugs or research tools.

Case Studies and Research Findings

Several studies highlight the significance of this compound:

HIV Protease Inhibitors

Research indicates that derivatives of this compound have been developed as inhibitors for HIV protease, showcasing its potential in antiviral drug development. The structure-activity relationship studies have demonstrated that modifications to the Cbz group can enhance inhibitory potency against HIV protease .

Enzyme Inhibition Studies

Studies have shown that this compound can effectively inhibit specific enzymes involved in metabolic pathways, leading to potential therapeutic applications .

Catalytic Reactions

The compound has been utilized in catalytic reactions where it plays a role in modulating reaction rates and selectivity, further demonstrating its versatility in synthetic organic chemistry .

Mécanisme D'action

The mechanism of action of ®-1-Cbz-pyrrolidine-3-carboxylic acid depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic forces. These interactions can modulate the activity of the target molecules, leading to desired biological effects.

Comparaison Avec Des Composés Similaires

®-1-Cbz-pyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:

(S)-1-Cbz-pyrrolidine-3-carboxylic acid: The enantiomer of the ®-isomer, which may exhibit different biological activities due to its chiral nature.

®-1-Boc-pyrrolidine-3-carboxylic acid: A similar compound with a tert-butoxycarbonyl (Boc) protecting group instead of the Cbz group.

®-1-Fmoc-pyrrolidine-3-carboxylic acid: A compound with a fluorenylmethyloxycarbonyl (Fmoc) protecting group.

The uniqueness of ®-1-Cbz-pyrrolidine-3-carboxylic acid lies in its specific protecting group, which can influence its reactivity and suitability for certain synthetic applications.

Activité Biologique

(R)-1-Cbz-pyrrolidine-3-carboxylic acid, also known by its CAS number 192214-06-5, is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by:

- Molecular Formula: C₁₃H₁₅N₀₄

- Molecular Weight: 249.26 g/mol

- Functional Groups: Contains a carbobenzyloxy (Cbz) protecting group and a carboxylic acid group at the 3-position of the pyrrolidine ring.

This structural configuration is crucial for its interactions with biological targets, influencing its pharmacological properties.

The biological activity of this compound primarily stems from its role as a ligand in enzyme interactions. Key mechanisms include:

- Enzyme Modulation: The compound can bind to specific enzymes or receptors, modulating their activity. This interaction can lead to either inhibition or activation of enzymatic reactions, impacting various biochemical pathways.

- Protein-Ligand Interactions: It serves as a valuable building block for studying protein-ligand interactions, which are essential for understanding drug design and development .

Applications in Research

This compound is utilized in various fields of research:

- Medicinal Chemistry: It serves as an intermediate in the synthesis of bioactive compounds and inhibitors for different enzyme systems. Its derivatives have been explored for their potential therapeutic effects.

- Peptide Synthesis: The protected amine allows controlled coupling with other amino acids, facilitating the formation of peptide chains.

- Enzyme Mechanism Studies: Researchers employ this compound to investigate enzyme mechanisms and to develop inhibitors for specific targets, such as HIV protease .

Case Studies and Research Findings

Several studies highlight the biological significance of this compound:

- HIV Protease Inhibitors:

- Catalytic Reactions:

- Inhibition Studies:

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(Benzyloxycarbonyl)pyrrolidine-3-carboxylic acid | Similar Cbz group; different stereochemistry | Different biological activity profile |

| This compound | Enantiomeric form; identical functional groups | Potentially different pharmacokinetics |

| 4-Methylpyrrolidine-3-carboxylic acid | Lacks Cbz protection; simpler structure | More reactive due to absence of protecting group |

This table illustrates how this compound compares with similar compounds, emphasizing its unique properties that contribute to its biological activities.

Propriétés

IUPAC Name |

(3R)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c15-12(16)11-6-7-14(8-11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,16)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSASVUTVTRNJHA-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1C(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80649658 | |

| Record name | (3R)-1-[(Benzyloxy)carbonyl]pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192214-06-5 | |

| Record name | (3R)-1-[(Benzyloxy)carbonyl]pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.